2-(二氟甲基)噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

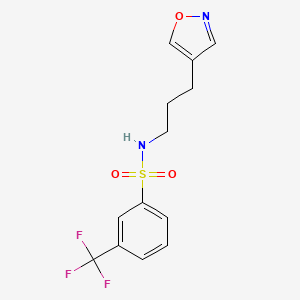

“2-(Difluoromethyl)thiazole” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The compound has a molecular weight of 135.14 .

Synthesis Analysis

The synthesis of thiazole derivatives, including “2-(Difluoromethyl)thiazole”, has been a subject of research in recent years . A common synthetic protocol for the synthesis of thiazoles and thiazolines has been reported . Moreover, a concise protocol for the synthesis of “2-(Difluoromethyl)thiazole” in two steps from the commercially available reagent 2-aminobenzenethiol has been elaborated .

Molecular Structure Analysis

The thiazole ring in “2-(Difluoromethyl)thiazole” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Chemical Reactions Analysis

Thiazoles, including “2-(Difluoromethyl)thiazole”, are integral parts of numerous natural products, drugs, and many useful molecules such as ligands for metal catalysis . They have been involved in various chemical reactions, including difluoromethylation processes based on X–CF2H bond formation .

Physical And Chemical Properties Analysis

“2-(Difluoromethyl)thiazole” is a liquid at room temperature .

科学研究应用

合成和化学性质

- 化学选择性合成:一种新型合成方案使用 1,3-二溴-1,1-二氟-2-丙酮对 4-溴二氟甲基噻唑进行化学选择性制备。这种方法在噻唑的 C4 位置引入了一个溴二氟甲基基团,这对于放射制药应用和药物发现计划至关重要 (Colella 等人,2018)。

- 激发态分子内质子转移 (ESIPT):基于 2-(2'-羟基苯基)苯并噻唑的化合物由于受限的分子内运动和在固态中更容易的分子内质子转移而表现出聚集诱导发射增强 (AIEE)。这些性质被用于荧光和光物理研究 (Qian 等人,2007)。

腐蚀抑制

- 低碳钢防护:已研究了 2-氨基-4-甲基-噻唑作为酸性溶液中低碳钢的腐蚀抑制剂的有效性。其高腐蚀抑制效率归因于其在金属表面上的强吸附,形成保护性阻挡膜 (Yüce 等人,2014)。

有机电子学

- 半导体应用:噻唑及其衍生物,如联噻唑和噻唑并噻唑,是有机半导体中的关键组分,适用于有机场效应晶体管 (OFET)、太阳能电池和发光二极管等器件。它们由于亚胺 (C=N) 的吸电子氮而具有吸电子性质,有助于高性能有机电子器件 (Lin 等人,2012)。

分子动力学和量子化学

- 腐蚀行为:将新的 2,5-二取代 1,3,4-噻二唑作为腐蚀抑制剂的研究突出了分子结构与腐蚀抑制效率之间的关系。量子化学参数和分子动力学模拟提供了对这些分子在金属表面吸附行为的见解,有助于设计更有效的腐蚀抑制剂 (Bentiss 等人,2007)。

荧光和光物理研究

- 荧光性质:噻唑衍生物因其荧光性质而被探索,特别是在分子传感器和造影剂的背景下。例如,噻唑并[5,4-d]噻唑经历可逆的激发态分子内质子转移 (ESIPT),导致可以在宽光谱上调节的荧光,包括适用于有机发光二极管 (OLED) 应用的白光发射 (Zhang 等人,2016)。

作用机制

Target of Action

Thiazole derivatives, including 2-(Difluoromethyl)thiazole, have been found to interact with a broad range of biological targets . These targets include various enzymes involved in metabolism, DNA gyrase, topoisomerase IV, and tryptophanyl-tRNA synthetase . The interaction with these targets can lead to a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

The mode of action of 2-(Difluoromethyl)thiazole involves its interaction with the aforementioned targets. The compound can bind to these targets, modulating their activity and leading to changes in cellular processes . For instance, inhibition of type II topoisomerases has been one of the most investigated mechanisms of action .

Biochemical Pathways

The biochemical pathways affected by 2-(Difluoromethyl)thiazole are diverse, given the wide range of its biological targets . For example, its antioxidant activity may involve the modulation of oxidative stress pathways, while its antimicrobial and antifungal activities may involve the disruption of essential microbial and fungal biochemical pathways .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

The molecular and cellular effects of 2-(Difluoromethyl)thiazole’s action depend on its specific targets and the pathways it affects. For instance, its antitumor activity may result from the induction of apoptosis in cancer cells . Its antimicrobial activity, on the other hand, may result from the inhibition of essential microbial processes, leading to microbial death .

安全和危害

The safety information for “2-(Difluoromethyl)thiazole” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

未来方向

The future directions in the research of “2-(Difluoromethyl)thiazole” and other thiazoles involve the development of green synthetic strategies . These strategies aim to minimize the production of waste and costs of the synthetic process, making the synthesis of thiazoles more environmentally friendly . Furthermore, the precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

属性

IUPAC Name |

2-(difluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2NS/c5-3(6)4-7-1-2-8-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITLUDFHUMNDAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2828515.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2828517.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2828518.png)

![4-[Carbamimidoyl(methyl)amino]benzoic acid;hydrochloride](/img/structure/B2828521.png)

![2,6-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2828523.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2828525.png)

![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2828531.png)

![8-(4-Ethoxyphenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2828532.png)